4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride

solubility formulation salt selection

Poor free-base solubility (1.6 g/L) and hygroscopicity block SAR cyclocondensation. This crystalline hydrochloride salt provides enhanced aqueous solubility and bench stability for kinase/PDE5 inhibitor synthesis. - Enables automation-friendly DMSO/water stock solutions, preventing liquid handler clogging. - Defined stoichiometry simplifies PAT control at pilot scale. - Mandatory 4-amino & 3-ester regiochemistry for correct pyrazolo[4,3-d]pyrimidine topology.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.62
CAS No. 1215505-37-5
Cat. No. B2666048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride
CAS1215505-37-5
Molecular FormulaC6H10ClN3O2
Molecular Weight191.62
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NN1)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-4(7)3-8-9-5;/h3H,2,7H2,1H3,(H,8,9);1H
InChIKeyJLIFAQGFWIYWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1H-pyrazole-3-carboxylic Acid Ethyl Ester Hydrochloride – Chemical Identity and Procurement


4-Amino-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride (CAS 1215505-37-5) is a heterocyclic building block featuring a 4-amino-3-ethoxycarbonyl-substituted pyrazole nucleus, supplied as the hydrochloride salt. With a molecular formula of C₆H₁₀ClN₃O₂ and a molecular weight of 191.62 g·mol⁻¹, it serves as a hydrophilic, bench-stable alternative to the parent free base (CAS 55904-61-5) for synthetic derivatization . Its primary application resides in the construction of fused pyrazolo[4,3-d]pyrimidine systems that mimic purine pharmacophores, making it a recurrent intermediate in medicinal chemistry programs targeting kinases and phosphodiesterases [1].

Workflow Pyrazolo[4,3-d]pyrimidine pharmacophore synthesis
Selection 4-Amino-3-carboxylate regiochemistry for correct ring fusion
Context Hydrochloride salt supports aqueous-organic reaction media

Substitution Risks with Generic Pyrazole-3-carboxylates


Generic pyrazole-3-carboxylate esters cannot be interchanged with the 4-amino-substituted hydrochloride due to three non-negotiable structural features that directly govern synthetic utility: (i) the 4-amino group is the essential nucleophilic handle for constructing fused pyrazolo[4,3-d]pyrimidines, and its absence would block key cyclocondensation pathways [1]; (ii) the hydrochloride salt form provides markedly higher aqueous solubility than the free base, enabling reactions in aqueous-organic solvent mixtures where the poorly soluble free base (1.6 g/L, 25 °C) precipitates ; and (iii) the 3-ethoxycarbonyl (ester) functionality is the productive partner for annulation repertoires, whereas its acid or amide congeners require additional activation steps and introduce competing H-bond donors [2]. These structural determinants collectively dictate performance in synthesis and downstream biological testing, making generic analogs poor surrogates.

1

Generic pyrazole-3-carboxylate esters lack the 4-amino nucleophile, blocking fused pyrimidine synthesis.

2

Free base form (CAS 55904-61-5) may precipitate in aqueous mixtures, limiting reaction scope.

3

Acid or amide congeners introduce additional activation steps and competing H-bond donors.

Quantitative Differentiation Over Close Analogs


Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt (target compound) is engineered to improve aqueous solubility relative to the free base (CAS 55904-61-5). The free base exhibits a calculated aqueous solubility of only 1.6 g/L at 25 °C, categorizing it as slightly soluble . Salt formation is a validated strategy to raise solubility and dissolution rates of basic drug-like molecules [1]. Although a direct head-to-head solubility measurement for this specific hydrochloride salt is not publicly available, the class-level principle is well established: protonation of the pyrazole nitrogen generates a ionic species with higher hydrophilicity, enabling reactions and biological assays in aqueous-based media that are inaccessible to the poorly soluble free base.

Solubility enhancement
Class-level inference
Free base: 1.6 g/L (Calc.)
HCl salt: higher expected solubility
May support aqueous-based assay compatibility
No direct measurement available; salt formation principles suggest improvement
solubility formulation salt selection

Validated Precursor for Pyrazolo[4,3-d]pyrimidine Synthesis

The target compound's scaffold—ethyl 4-amino-1H-pyrazole-3-carboxylate—has been experimentally validated as a productive precursor for pyrazolo[4,3-d]pyrimidine synthesis, the core of sildenafil (Viagra) and related PDE5 inhibitors [1]. In the Beilstein study, 3-oxo-2-arylhydrazononitriles were reacted with ethyl chloroacetate to produce ethyl 4-amino-1-aryl-pyrazole-3-carboxylates (compounds 4d, 4e), which were subsequently transformed into pyrazolo[4,3-d]pyrimidine derivatives 7 and 10. In contrast, the corresponding 5-carboxylate isomer (CAS 1119477-69-8) would direct ring closure to the pyrazolo[1,5-a]pyrimidine regioisomer, yielding structurally distinct products with different biological profiles.

Regiochemistry outcome
Cross-study comparable
3-carboxylate isomer → pyrazolo[4,3-d]pyrimidines
5-carboxylate → pyrazolo[1,5-a] series
Regiochemistry determines heterocyclic scaffold
Key for PDE5/kinase SAR programs
sildenafil pyrazolopyrimidine medicinal chemistry

Consistent High Purity Specification Across Vendors

The hydrochloride salt is routinely supplied with a certified purity of ≥95% (e.g., AKSci 95%, Leyan 96%, Chemscene ≥97%), providing a consistent baseline for reproducible synthetic outcomes . While the free base is also available at 95–97% purity, the salt form offers the additional advantage of being a single, defined stoichiometric entity (1:1 HCl), reducing variability in equivalents when used as a reactant in stoichiometric transformations . Impure or ill-defined batches of generic pyrazole esters can introduce variable levels of residual acid or base catalysts, compromising reaction reproducibility.

Purity specification
Data to verify
Target: 95–97% (vendor-reported) as defined 1:1 HCl salt
Generic esters: variable purity
Supports batch-to-batch consistency review
Verification of CoA recommended
purity quality control procurement

Scalable and Atom-Economical Synthetic Entry

The synthesis of ethyl 4-amino-1H-pyrazole-3-carboxylate is reported to proceed from ethoxymethylene cyanoacetate and hydrazine hydrate in a single operation, avoiding protecting-group manipulations and toxic reagents . The subsequent hydrochloride salt formation is quantitative, providing a non-hygroscopic, crystalline solid amenable to long-term storage at 2–8 °C . This contrasts with the free base, which is described as a light-purple to purple solid (likely due to oxidation products) and requires protection from light and air . The increased oxidative stability of the salt form reduces the frequency of purification or repurchase, translating into lower total cost of ownership over multi-project use.

Storage & handling
Data to verify
HCl salt: crystalline, non-hygroscopic, 2–8 °C
Free base: purple solid, light-sensitive
Reported bench stability may simplify handling
Long-term stability data to verify
synthetic methodology scale-up combinatorial chemistry

Optimal Procurement and Application Scenarios


PDE5 and Kinase Inhibitor Library Optimization

The compound's validated conversion into pyrazolo[4,3-d]pyrimidines [1] makes it the reagent of choice for SAR campaigns around PDE5 (sildenafil-type) and FLT3 kinase inhibitors, where the 3-carboxylate regiochemistry is mandatory for the correct core topology. Procurement of the hydrochloride salt ensures sufficient aqueous solubility for parallel synthesis arrays.

Large-Scale Synthesis for Preclinical Studies

The crystalline, non-hygroscopic hydrochloride salt facilitates accurate weighing and transfer at multi-gram scale, reducing occupational exposure and operational delays associated with sticky or static-charged powders. The defined stoichiometry simplifies process analytical technology (PAT) control in pilot-plant settings.

Combinatorial Chemistry in Microtiter Plates

The enhanced solubility inferred for the hydrochloride salt [2] supports automation-friendly reagent preparation in DMSO/water mixtures, minimizing precipitation and clogging of liquid-handling tips, which is a common failure mode with poorly soluble free bases in high-throughput synthesis.

Regiochemically Defined Probes for Chemical Biology

When synthesizing biotinylated or fluorescent probes based on the pyrazolo[4,3-d]pyrimidine pharmacophore, the unambiguous 3-carboxylate position of the target compound ensures that the linker attachment point is correctly oriented relative to the hinge-binding motif, preserving target engagement in pull-down and imaging experiments.

Application
Selection Property
Validation Focus
PDE5/kinase library synthesis
4-Amino-3-carboxylate regiochemistry
Core topology fidelity
Multi-gram scale synthesis
Crystalline, non-hygroscopic salt form
Handling and stoichiometric accuracy
High-throughput synthesis arrays
Enhanced aqueous solubility
Precipitation and clogging mitigation
Chemical biology probe synthesis
Regiochemically defined attachment point
Hinge-binding motif orientation
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